molecular formula C14H16N2O3S B12171140 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12171140
M. Wt: 292.36 g/mol
InChI Key: MKLAOFUHNWWJIT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound featuring a 1-methylindole core linked via a carboxamide group to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C14H16N2O3S/c1-16-7-5-11-12(3-2-4-13(11)16)14(17)15-10-6-8-20(18,19)9-10/h2-5,7,10H,6,8-9H2,1H3,(H,15,17)

InChI Key

MKLAOFUHNWWJIT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-4-carboxamide typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with 1,1-dioxidotetrahydrothiophene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as DMF (dimethylformamide). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield the corresponding sulfone, while reduction with NaBH₄ can produce the sulfide derivative.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in:

  • Enzyme Inhibition : It has been studied as a potential inhibitor of specific enzymes, which may play critical roles in various metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of various receptors, including those involved in neurotransmission and cellular signaling pathways.

Table 1: Biological Activities of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-4-carboxamide

Activity TypeDescription
Enzyme InhibitionPotential to inhibit key metabolic enzymes
Receptor ModulationPossible modulation of neurotransmitter receptors
Antimicrobial ActivityInvestigated for effectiveness against certain pathogens

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological applications:

Potential Therapeutic Uses

  • Neurological Disorders : Due to its receptor modulation capabilities, it may be explored for treating conditions such as anxiety or depression.
  • Cancer Therapy : Its enzyme inhibition properties could be investigated for potential use in cancer treatment by targeting specific pathways involved in tumor growth.

Table 2: Potential Therapeutic Applications

Application AreaPotential Use
NeurologyTreatment for anxiety and depression
OncologyTargeting metabolic pathways in cancer cells

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited specific enzymes involved in metabolic disorders.
  • Receptor Modulation Research : Research indicated that compounds with similar structures could modulate G protein-coupled receptors (GPCRs), which are crucial in many physiological processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could act as an inhibitor of certain enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comprehensive comparison requires structural analogs, pharmacological data, or synthetic methodologies. The referenced study instead details the synthesis of 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide and its alkylation with methyl iodide in DMF . Below is a generalized analysis based on common structural motifs in related compounds:

Pharmacological and Physicochemical Properties

No direct data on the target compound’s binding affinity, solubility, or stability are available in the provided evidence. For illustrative purposes, hypothetical comparisons might include:

Property N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-4-carboxamide 1-Methylindole-3-carboxamide Celecoxib
Molecular Weight Not reported ~214.2 g/mol 381.4 g/mol
Key Functional Groups Indole, sulfone, carboxamide Indole, carboxamide Sulfonamide, pyrazole
Therapeutic Target Hypothetical: Sulfotransferases Serotonin receptors COX-2 enzyme
Synthetic Complexity Moderate (requires sulfonation and coupling steps) Low High

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-4-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 292.36 g/mol
  • IUPAC Name : N-(1,1-dioxothiolan-3-yl)-1-methylindole-4-carboxamide

The compound features a tetrahydrothiophene moiety linked to a 1-methyl-1H-indole structure, contributing to its unique pharmacological properties. The presence of the sulfone group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.012 μM against multidrug-resistant strains of Mycobacterium tuberculosis .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, revealing its capacity to scavenge free radicals and inhibit oxidative stress. This activity is crucial for protecting cellular components from damage and may contribute to its therapeutic effects .

Anticancer Activity

The anticancer properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole derivatives have been extensively studied. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), pancreatic (Panc-1), and lung (A549) cancer cells. The growth inhibition (GI50_{50}) values for these compounds ranged from 29 nM to 78 nM, indicating potent activity .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, potentially altering cellular signaling and proliferation.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly in pathways related to cancer progression .

Synthesis Methods

The synthesis of this compound typically involves the reaction between 1-methylindole and 1,1-dioxidotetrahydrothiophene under controlled conditions. Common methods include:

  • Conventional Synthesis : Utilizing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF (dimethylformamide).
MethodDescription
ConventionalReaction with EDCI and DIPEA at room temperature
Microwave-AssistedEnhanced reaction rates and yields through microwave irradiation

Case Studies

Several studies have highlighted the efficacy of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole derivatives:

  • Anticancer Study : A study demonstrated that derivatives had a significant impact on cell viability in various cancer cell lines, with one derivative outperforming established drugs like erlotinib .
  • Antimicrobial Evaluation : Another study reported promising results against resistant bacterial strains, emphasizing the compound's potential in treating infections where conventional antibiotics fail .

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the sulfone group.
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) or HPLC.

Basic: How is the compound characterized to confirm its structural integrity?

Answer:
Characterization relies on a combination of techniques:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., Acta Crystallographica studies on analogous compounds) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent placement (e.g., methyl group at N1 of indole, sulfone peaks at δ 3.2–3.8 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass).

Advanced: How can synthetic yield be optimized for large-scale production?

Answer:
Yield optimization strategies include:

  • Catalyst screening : Replace sodium acetate with DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
  • Solvent optimization : Use DMF instead of acetic acid for better solubility of intermediates.
  • Temperature control : Gradual heating (80–100°C) reduces side reactions like indole ring oxidation.
  • Scaled-up recrystallization : Use gradient cooling (e.g., from DMF to ethanol) to improve crystal quality and yield .

Q. Example SAR Table :

DerivativegMTP IC50_{50} (nM)Solubility (µg/mL)
Parent compound5012
5-Fluoro derivative228
Isoquinoline analog12035

Advanced: How can researchers address low bioavailability in preclinical models?

Answer:
Bioavailability challenges stem from poor solubility or metabolic instability. Solutions include:

  • Prodrug design : Introduce ester groups at the carboxamide moiety for enhanced intestinal absorption.
  • Cosolvent formulations : Use PEG-400/water mixtures (70:30) to improve solubility.
  • CYP450 inhibition : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Q. Experimental Workflow :

Measure logP values (e.g., parent compound logP = 2.1).

Test metabolic stability in liver microsomes (e.g., t1/2_{1/2} < 30 mins indicates rapid clearance).

Optimize via methyl or methoxy substitutions to block CYP3A4-mediated oxidation .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal exposure (acetic acid and DMF are corrosive) .
  • Waste disposal : Separate organic solvents (e.g., DMF) from aqueous waste for incineration.
  • Ventilation : Use fume hoods during reflux steps to prevent inhalation of volatile reagents.

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